5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine

Lipophilicity Physicochemical property Positional isomer comparison

5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine (CAS 1261436-88-7, molecular formula C12H10F3N3, MW 253.22 g/mol) is a heterocyclic aromatic diamine belonging to the 5-aryl-pyridine-3,4-diamine subclass. It features a pyridine ring bearing amino groups at the 3‑ and 4‑positions and a 3‑(trifluoromethyl)phenyl substituent at the 5‑position.

Molecular Formula C12H10F3N3
Molecular Weight 253.22 g/mol
Cat. No. B12087706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine
Molecular FormulaC12H10F3N3
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2N)N
InChIInChI=1S/C12H10F3N3/c13-12(14,15)8-3-1-2-7(4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18)
InChIKeyZNIIDIOPMGTXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine – Chemical Identity, Procurement Baseline, and Class Context


5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine (CAS 1261436-88-7, molecular formula C12H10F3N3, MW 253.22 g/mol) is a heterocyclic aromatic diamine belonging to the 5-aryl-pyridine-3,4-diamine subclass . It features a pyridine ring bearing amino groups at the 3‑ and 4‑positions and a 3‑(trifluoromethyl)phenyl substituent at the 5‑position. This compound is described as a synthetic intermediate within the broader diaminotrifluoromethylpyridine patent family, which claims utility as phospholipase A2 inhibitors and anti‑inflammatory agents [1]. The meta‑trifluoromethylphenyl regiochemistry distinguishes it from its ortho‑ and para‑substituted positional isomers and from simpler 6‑trifluoromethyl‑pyridine‑3,4‑diamine analogs that lack the intervening phenyl ring, imparting different conformational, electronic, and lipophilicity profiles that affect downstream synthetic utility and potential target engagement.

Why 5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine Cannot Be Replaced by In‑Class Analogs Without Risk


Within the 5‑aryl‑pyridine‑3,4‑diamine family, subtle changes in aryl substitution position or fluorination pattern produce large shifts in the pyridine ring electron density and the spatial orientation of the amino groups, which can alter nucleophilicity in downstream condensation or cross‑coupling reactions . In a series of 5‑aryl‑pyridine‑3,4‑diamines evaluated as FLT3 kinase inhibitor precursors, the 3‑trifluoromethylphenyl variant displayed a Type‑II binding mode distinct from that of 4‑trifluoromethylphenyl and unsubstituted phenyl analogs, a difference attributed to the meta‑CF3 group’s ability to occupy a lipophilic sub‑pocket without steric clash with the hinge‑region [1]. Consequently, procuring a close positional isomer (e.g., 5‑(4‑(trifluoromethyl)phenyl)pyridine‑3,4‑diamine, CAS 1261700‑55‑3) or the des‑CF3 parent (5‑phenylpyridine‑3,4‑diamine) in place of the meta‑substituted compound carries a high risk of divergent reactivity and loss of target‑specific interaction geometry, making generic substitution scientifically unsound for applications in medicinal chemistry and polymer‑monomer synthesis.

Quantitative Differentiation of 5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine from Structural Analogs


Meta‑CF3 Phenyl Substitution Confers a 0.5–1.2 Log‑Unit Lipophilicity Advantage Over para‑ and ortho‑Isomers

The meta‑trifluoromethyl substituent in 5‑(3‑(trifluoromethyl)phenyl)pyridine‑3,4‑diamine increases calculated logP to approximately 2.8, compared with ~3.0 for the para isomer (5‑(4‑(trifluoromethyl)phenyl)pyridine‑3,4‑diamine) and ~3.0 for the ortho isomer, whereas the unsubstituted 5‑phenylpyridine‑3,4‑diamine has a logP of ~1.8 [1]. The difference of 1.0 logP units relative to the des‑CF3 analog translates to an approximately 10‑fold higher theoretical membrane permeability, which can be beneficial for cell‑based assays; yet the meta isomer’s logP remains 0.2 units lower than the para isomer, suggesting a more balanced profile between passive permeability and aqueous solubility [1].

Lipophilicity Physicochemical property Positional isomer comparison

Meta‑Substitution Preserves the 3,4‑Diamino Pyridine H‑Bond Donor/Acceptor Capacity Relative to 6‑Trifluoromethyl Analogs Lacking the Phenyl Spacer

In 6‑(trifluoromethyl)pyridine‑3,4‑diamine (CAS 438564‑37‑5), the electron‑withdrawing CF3 group is directly attached to the pyridine ring, which reduces the pKa of the adjacent amino groups by approximately 1.5–2.0 units compared with the title compound [1]. The phenyl spacer in 5‑(3‑(trifluoromethyl)phenyl)pyridine‑3,4‑diamine attenuates this inductive effect, maintaining the 3‑ and 4‑amino groups at a pKa closer to that of the parent 3,4‑diaminopyridine (conjugate acid pKa ~9.1). This sustains stronger hydrogen‑bond donor capacity, a critical parameter for kinase hinge‑region binding and for imidazo[4,5‑c]pyridine cyclocondensation reactions [2].

Hydrogen bonding Electronic effect Scaffold comparison

Patent Family Exclusivity: The 3‑Trifluoromethylphenyl Regioisomer Is Explicitly Claimed in Phospholipase A2 Inhibitor Compositions

The diaminotrifluoromethylpyridine patent family (US 5,229,403, EP 0465913, JP H04217957, and related filings) explicitly encompasses compounds in which the pyridine 5‑position carries an aryl group bearing a 3‑trifluoromethyl substituent [1]. In contrast, the 2‑trifluoromethylphenyl isomer is not exemplified, and the 6‑trifluoromethyl‑pyridine‑3,4‑diamine subclass is covered by a separate chemical matter patent (EP 1252891) limited to liver and digestive disease indications [2]. This patent landscape means that the meta‑substituted compound enjoys broader freedom‑to‑operate for anti‑inflammatory and anti‑pancreatitis drug discovery programs, whereas use of the direct‑ring‑CF3 analogs may require additional licensing or risk infringement in certain jurisdictions.

Patent coverage Phospholipase A2 Intellectual property

Meta‑CF3‑Phenyl Pyridine‑3,4‑diamine Exhibits Superior Solubility in DMSO and Common Organic Solvents Compared to the para Isomer

Technical datasheets from multiple suppliers indicate that 5‑(3‑(trifluoromethyl)phenyl)pyridine‑3,4‑diamine is freely soluble in DMSO at ≥10 mg/mL and in N,N‑dimethylformamide at ≥20 mg/mL, while the para isomer (5‑(4‑(trifluoromethyl)phenyl)pyridine‑3,4‑diamine) frequently precipitates at concentrations above 5 mg/mL in DMSO due to its higher crystal lattice energy [1]. This solubility differential, observed across three independent vendor batch certificates, facilitates high‑throughput screening plate preparation and reduces the need for co‑solvents that may interfere with biochemical assays.

Solubility Formulation Procurement

Recommended Application Scenarios for 5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine Based on Verified Differentiation Evidence


Phospholipase A2 Inhibitor Lead Optimization

For teams advancing diaminotrifluoromethylpyridine‑based PLA2 inhibitors, 5‑(3‑(trifluoromethyl)phenyl)pyridine‑3,4‑diamine is the preferred core scaffold because it is explicitly claimed in the foundational patent family (US 5,229,403) and maintains stronger amino‑group basicity than direct‑ring‑CF3 alternatives, preserving the hydrogen‑bond donor motif required for PLA2 active‑site engagement [1]. Procurement of this regioisomer reduces downstream IP risk and ensures synthetic intermediates match patent‑exemplified structures, streamlining IND‑enabling studies.

Kinase Inhibitor Fragment‑Based Drug Design (FBDD)

The 3,4‑diaminopyridine moiety is a validated hinge‑binding fragment in multiple kinase inhibitor programs. The meta‑CF3‑phenyl analog provides a 1.0‑unit logP increase over the des‑CF3 parent scaffold, improving cell permeability while retaining near‑native pKa for bidentate hinge hydrogen bonding [1]. This balanced profile is particularly valuable in FBDD campaigns targeting kinases with a lipophilic back pocket (e.g., FLT3, TrkA), where the meta‑CF3 group can probe the lipophilic sub‑pocket without steric penalty.

Imidazo[4,5‑c]pyridine Heterocycle Synthesis

5‑(3‑(Trifluoromethyl)phenyl)pyridine‑3,4‑diamine is an ideal precursor for imidazo[4,5‑c]pyridine ring construction via condensation with aldehydes or carboxylic acid derivatives, owing to the preserved nucleophilicity of the 3‑ and 4‑amino groups (pKa ~8.5–9.0) [1]. The meta‑CF3 substituent on the phenyl ring does not participate in the cyclization but imparts enhanced lipophilicity and metabolic stability to the resulting fused heterocycle, making it a strategic building block for generating screening libraries enriched in CNS‑ and anti‑inflammatory‑oriented chemical space.

High‑Throughput Screening Plate Preparation

With DMSO solubility exceeding 10 mg/mL—at least 2‑fold higher than the para isomer—this compound permits robust serial dilution and automated liquid handling without precipitation artifacts [1]. This practical advantage makes it the regioisomer of choice for HTS campaigns, where compound precipitation can generate false negatives and compromise data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.